![molecular formula C15H13N5O5S B2858006 Methyl 2-({[2-(3-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate CAS No. 702667-58-1](/img/structure/B2858006.png)

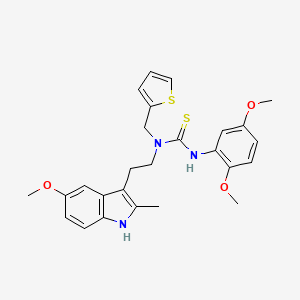

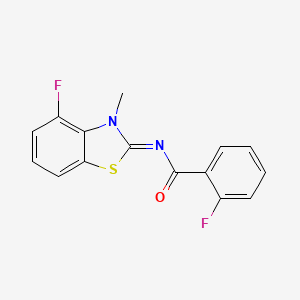

Methyl 2-({[2-(3-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydrazones, which are part of the structure of Methyl 2-({[2-(3-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate, is achieved by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

This compound contains a total of 40 bonds; 27 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 urea (-thio) derivative, 1 N hydrazine, 1 nitro group (aromatic) and 1 Pyridine .Chemical Reactions Analysis

Nitro compounds, such as Methyl 2-({[2-(3-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate, can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-({[2-(3-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate are largely determined by its molecular structure. It contains a total of 40 bonds, including 27 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 urea (-thio) derivative, 1 N hydrazine, 1 nitro group (aromatic) and 1 Pyridine .Applications De Recherche Scientifique

Unexpected C–S Bond Cleavage in Synthesis

In the study conducted by Nordin et al. (2016), an unexpected C–S bond cleavage was observed during the attempted synthesis of acyl hydrazides from methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate. This reaction did not lead to the expected products but instead produced 2-thioxo-1,2-dihydro-pyridine-3-carboxylic acid hydrazide and other compounds, highlighting a novel synthetic outcome. Kinetic and computational DFT studies proposed a rational mechanism for this unexpected reaction pathway (Nordin, Ariffin, Daud, & Sim, 2016).

Novel Reagents for Air Monitoring

Büldt and Karst (1999) described the synthesis and application of N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) as a new reagent for the determination of aldehydes and ketones. This reagent offers advantages over traditional methods in terms of selectivity, sensitivity, and speed for air quality monitoring (Büldt & Karst, 1999).

Synthesis of Nicotinyl-4-Aminobenzoyl Amino Acids Derivatives

Ibrahim and Deen (2014) reported the synthesis of (nicotinyl-4-aminobenzoyl) amino acids and their derivatives, showcasing a potential for antimicrobial and antifungal applications. This research outlines the versatility of nicotinic acid derivatives in developing compounds with biological activities (Ibrahim & Deen, 2014).

Nicotinamide Analogues and DNA Damage Recovery

Jacobson et al. (1984) explored the effects of nicotinamide analogues on cellular recovery following DNA damage. This study contributes to understanding the potential therapeutic applications of nicotinamide derivatives in protecting cells from DNA damage (Jacobson, Smith, Mingmuang, Meadows, Sims, & Jacobson, 1984).

Synthesis of Thiosemicarbazides as Antihypertensive Agents

Abdel-Wahab et al. (2008) synthesized thiosemicarbazides and other derivatives from methyl 2-(thiazol-2-ylcarbamoyl)acetate, investigating their antihypertensive α-blocking activity. This study highlights the pharmaceutical application of nicotinic acid derivatives in developing new therapeutic agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Mécanisme D'action

Target of Action

It’s structurally related to methyl nicotinate, which is known to act as a rubefacient and is thought to involve peripheral vasodilation .

Mode of Action

Based on its structural similarity to methyl nicotinate, it may also act as a peripheral vasodilator to enhance local blood flow at the site of application .

Propriétés

IUPAC Name |

methyl 2-[[(3-nitrobenzoyl)amino]carbamothioylamino]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O5S/c1-25-14(22)11-6-3-7-16-12(11)17-15(26)19-18-13(21)9-4-2-5-10(8-9)20(23)24/h2-8H,1H3,(H,18,21)(H2,16,17,19,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDIINDOQLVNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[[(3-nitrobenzoyl)amino]carbamothioylamino]pyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid](/img/structure/B2857925.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2857927.png)

![3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2857933.png)

![1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B2857938.png)

![benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2857939.png)

![(1R,6S)-5-(2-Chloroacetyl)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2857941.png)

![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2857945.png)